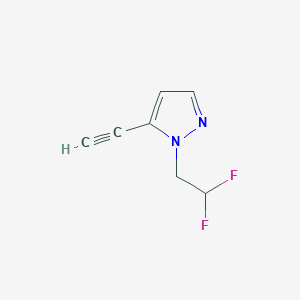![molecular formula C23H11F3N2O3S2 B2463167 2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione CAS No. 477859-31-7](/img/structure/B2463167.png)
2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C23H11F3N2O3S2 and its molecular weight is 484.47. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensors
One significant application of benzo[de]isoquinoline derivatives is in the development of chemosensors. For instance, Zhang et al. (2020) developed 1,8-naphthalimide derivatives that function as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This application highlights the potential of benzo[de]isoquinoline derivatives in environmental and analytical chemistry (Zhang, F. Zhang, Ding, & Gao, 2020).
Hetero-Diels–Alder Reactions
Velikorodov et al. (2017) demonstrated the use of thiazolidine derivatives in Hetero-Diels–Alder reactions, showcasing their potential in organic synthesis. This research underscores the versatility of these compounds in synthetic chemistry, particularly in the creation of novel organic molecules (Velikorodov, Shustova, & Kovalev, 2017).
Cyclization Reactions
Zborovskii et al. (2011) explored cyclization reactions of benzo[de]isoquinoline-1,3-dione derivatives. This research provides insights into novel methods for synthesizing complex organic structures, which can be crucial in pharmaceutical and chemical industries (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Electroluminescent Applications
Dobrikov et al. (2011) synthesized new low-molecular weight compounds, including benzo[de]isoquinoline-1,3-dione derivatives, for potential application in organic light-emitting devices. This illustrates the potential of these compounds in the field of optoelectronics and display technology (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Pharmaceutical Research
In the realm of pharmaceutical research, several studies have explored the antimicrobial properties of benzo[de]isoquinoline-1,3-dione derivatives. For example, Jat et al. (2006) synthesized and evaluated the antimicrobial efficacy of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives. This research contributes to the ongoing search for new antimicrobial agents (Jat, Salvi, Talesara, & Joshi, 2006).
Electrophilic Cyclization
Kut et al. (2020) explored the intramolecular electrophilic cyclization of related compounds, providing valuable insights into novel synthetic pathways that could be useful in creating complex organic molecules for various applications (Kut, Onysko, & Lendel, 2020).
properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11F3N2O3S2/c24-23(25,26)16-10-2-1-5-13(16)11-17-21(31)28(22(32)33-17)27-19(29)14-8-3-6-12-7-4-9-15(18(12)14)20(27)30/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUVORXORYRKBK-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(methylsulfanyl)-N-[(2-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2463084.png)
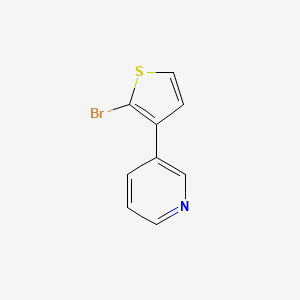
![Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2463089.png)
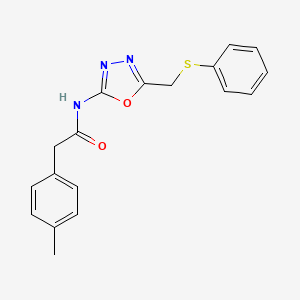
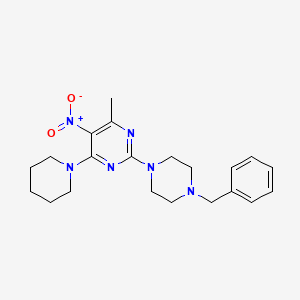
![4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2463095.png)
![Tert-butyl N-[2-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2463097.png)
![[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol](/img/structure/B2463098.png)

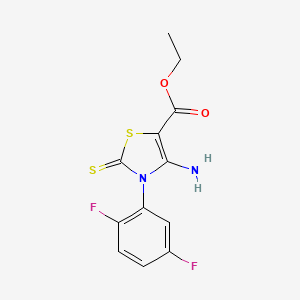
![3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(2-bromoacetyl)-, 1,1-dimethylethyl ester](/img/structure/B2463102.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2463104.png)
![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)
